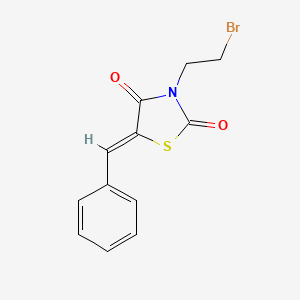

(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSATZYKCREYLY-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of (Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione are enzymes such as protein tyrosine phosphatase 1B (PTP1B) and aldose reductase. These enzymes play a crucial role in insulin and leptin signaling pathways, and their inhibition can be beneficial in the treatment of type 2 diabetes.

Mode of Action

This compound interacts with its targets by binding to the active site of the enzymes, inhibiting their activity. This interaction results in enhanced insulin sensitivity and increased glucose tolerance.

Biochemical Pathways

The compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the insulin signaling pathway, leading to increased glucose uptake and utilization. Additionally, it inhibits aldose reductase, an enzyme involved in the polyol pathway, which plays a role in diabetic complications.

Pharmacokinetics

Similar thiazolidine-2,4-dione derivatives have shown significant lowering of blood glucose level, suggesting good bioavailability.

Biochemical Analysis

Biochemical Properties

(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. . This interaction leads to significant inhibition of PTP1B activity, thereby modulating insulin and leptin signaling.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cell lines, the compound exhibits selective cytotoxicity, particularly against lung carcinoma cells (NCI-H292), with an IC50 value of 1.26 μg/mL after 72 hours of incubation. The compound induces apoptosis in these cells, as evidenced by externalization of phosphatidylserine, mitochondrial depolarization, DNA fragmentation, and morphological alterations. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting PTP1B, thereby enhancing insulin sensitivity and glucose tolerance.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PTP1B. The compound binds to the catalytic loop and secondary aryl phosphate binding site of PTP1B, leading to enzyme inhibition. This inhibition results in the modulation of insulin and leptin signaling pathways, which are crucial for glucose homeostasis and energy balance. Additionally, the compound’s interaction with other biomolecules, such as DNA, contributes to its cytotoxic and genotoxic effects in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its cytotoxic activity against lung carcinoma cells (NCI-H292) over a 72-hour incubation period. Long-term effects include sustained inhibition of PTP1B activity, leading to enhanced insulin sensitivity and glucose tolerance in in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PTP1B, resulting in improved insulin sensitivity and glucose tolerance. At higher doses, potential toxic or adverse effects may be observed, including cytotoxicity and genotoxicity. Threshold effects and the compound’s therapeutic window need to be carefully evaluated to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose homeostasis and energy balance. The compound interacts with enzymes such as PTP1B, modulating insulin and leptin signaling pathways. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects in the treatment of type 2 diabetes and obesity

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Understanding the transport mechanisms and distribution patterns is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic effects

Biological Activity

(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a compound known for its diverse biological activities. TZDs have been extensively studied for their pharmacological properties, including antidiabetic, anticancer, anti-inflammatory, and antioxidant effects. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of thiazolidine-2,4-dione with appropriate aldehydes and bromoethyl derivatives. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Antidiabetic Activity

Thiazolidine-2,4-dione derivatives are primarily recognized for their antidiabetic properties through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and reduces blood glucose levels. Studies have shown that compounds similar to this compound exhibit significant blood glucose-lowering effects and inhibit alpha-amylase activity .

Table 1: Antidiabetic Activity of Thiazolidine Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| GB14 | 15.6 | Alpha-amylase inhibitor |

| Compound 5 | 12.3 | PPAR-γ activation |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives have shown potent activity against lung cancer cells (NCI-H292), with IC50 values indicating significant cytotoxicity . The compound induces apoptosis through mechanisms such as mitochondrial depolarization and DNA fragmentation.

Case Study: Cytotoxicity Against Lung Cancer

In a study evaluating the cytotoxicity of thiazolidine derivatives, compound 5 demonstrated an IC50 value of 1.26 µg/mL against NCI-H292 cells after 72 hours of incubation. The compound also showed selective toxicity without affecting peripheral blood mononuclear cells (PBMC), highlighting its potential for targeted cancer therapy .

Anti-inflammatory and Antioxidant Properties

Thiazolidine derivatives are also noted for their anti-inflammatory properties. They reduce inflammatory markers such as TNF-α and IL-β while exhibiting antioxidant activity by scavenging reactive oxygen species (ROS). These properties suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions .

Scientific Research Applications

Synthesis of (Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione

The synthesis of this compound typically involves the condensation of thiazolidinedione with appropriate aldehydes or ketones under controlled conditions. Recent studies have utilized green chemistry approaches, such as deep eutectic solvents, to enhance yields and reduce environmental impact during synthesis .

Antidiabetic Activity

The primary application of this compound lies in its potential as an antidiabetic agent. By activating PPAR-γ, it promotes adipocyte differentiation and enhances insulin sensitivity. This mechanism is crucial for managing type 2 diabetes mellitus .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinediones, including derivatives like this compound. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, hybrid molecules combining TZD with other pharmacophores have demonstrated enhanced anticancer activity through synergistic effects .

Antimicrobial Activity

Thiazolidinedione derivatives exhibit antimicrobial properties against a range of pathogens. Studies have reported that compounds derived from this scaffold can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The minimum inhibitory concentration (MIC) values indicate their effectiveness compared to standard antibiotics.

Study on Antimicrobial Activity

A series of thiazolidinedione derivatives were synthesized and evaluated for their antimicrobial activity using broth microdilution assays. Compounds showed varying degrees of effectiveness against different microbial strains:

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| am1 | E. coli | 32 |

| am2 | S. aureus | 16 |

| am3 | C. albicans | 64 |

This study demonstrated that modifications at the benzylidene position could significantly enhance antimicrobial efficacy .

Study on Anticancer Activity

In another study focusing on anticancer properties, several TZD derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TZD1 | MCF-7 | 10 |

| TZD2 | MDA-MB-231 | 15 |

The results indicated that these compounds inhibited cell viability in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Key Structural and Functional Insights

This contrasts with polar groups like 2-aminoethyl (e.g., ERK inhibitors), which improve solubility but may reduce membrane permeability . Morpholinoacetyl (Antidiabetic Agents): Bulky substituents like morpholinoacetyl enhance selectivity for PPAR-γ but reduce blood-brain barrier penetration compared to smaller groups like bromoethyl .

Position 5 Modifications: Benzylidene vs. Substituted Benzylidenes: Electron-withdrawing groups (e.g., 4-chloro, 4-ethoxy) increase oxidative stability and hyperpolarizability, as seen in CTD . The unsubstituted benzylidene in the target compound may favor interactions with hydrophobic binding pockets. Heteroaromatic Groups: Compounds with pyridinyl or quinolinyl substituents (e.g., ) exhibit enhanced anticancer activity but higher cytotoxicity compared to benzylidene .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione?

- Methodology : The compound is synthesized via a multi-step approach. First, thiazolidine-2,4-dione is prepared by reacting thiourea with chloroacetic acid. Subsequent condensation with 4-hydroxy-3-methoxybenzaldehyde forms the benzylidene intermediate. Bromoethyl substitution is achieved by reacting the intermediate with 2-bromoethylamine or derivatives under anhydrous conditions (e.g., THF, DIAD, and triphenylphosphine) . Purification via silica gel column chromatography and characterization by ¹H/¹³C-NMR and mass spectrometry are critical for confirming structural integrity .

Q. How is the compound characterized to ensure purity and structural accuracy?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR spectra verify the Z-configuration of the benzylidene group and the bromoethyl substituent. Key signals include the thiazolidinedione carbonyl peaks (170–175 ppm in ¹³C-NMR) and aromatic protons (δ 6.5–7.5 ppm in ¹H-NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, especially for bromine-containing derivatives .

- Purity Testing : HPLC with UV detection (e.g., 254 nm) ensures >95% purity .

Q. What in vitro assays are used to screen its antioxidant activity?

- Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. A 0.1 mM DPPH solution in methanol is mixed with the compound (10–100 µM), and absorbance at 517 nm is measured after 30 minutes. IC₅₀ values are compared to ascorbic acid as a positive control. Structural features like electron-donating groups on the benzylidene moiety enhance activity .

Advanced Research Questions

Q. How do structural modifications influence selectivity in targeting ERK signaling in melanoma?

- Methodology :

- Pharmacophore Modeling : The bromoethyl group and benzylidene moiety are critical for binding to the ERK docking domain. Modifications (e.g., replacing bromoethyl with aminoethyl groups) improve selectivity by reducing off-target interactions .

- Biological Assays : Cell proliferation assays (MTT) on BRAF-mutated melanoma cells (e.g., A375) vs. normal fibroblasts. Compounds with IC₅₀ < 10 µM and selectivity indices >5 are prioritized .

Q. What in vivo models validate its hepatoprotective effects against fibrosis?

- Methodology :

- Acute Liver Injury : Rats are injected with CCl₄ (1 mL/kg, i.p.) and treated orally with the compound (50–100 mg/kg). Serum ALT/AST levels and histopathology (H&E staining) assess liver damage .

- Chronic Fibrosis : CCl₄ administration (twice weekly for 8 weeks) induces fibrosis. The compound’s efficacy is evaluated via hydroxyproline content (collagen deposition) and α-SMA immunohistochemistry (myofibroblast activation) .

Q. How can contradictory data on antimicrobial vs. anticancer activity be resolved?

- Methodology :

- Dose-Response Analysis : Test the compound across a broad concentration range (0.1–100 µM) in both antimicrobial (e.g., MIC against S. aureus) and anticancer (e.g., IC₅₀ in MCF-7 cells) assays.

- Structure-Activity Relationship (SAR) : Compare derivatives with halogen substitutions (e.g., bromine vs. chlorine) to identify moieties favoring specific bioactivities .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of brominated byproducts.

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Key Methodological Notes

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours for the Knoevenagel condensation step .

- Crystallography : Single-crystal X-ray diffraction resolves Z/E isomerism in the benzylidene group, crucial for activity .

- Toxicity Screening : Ames test and zebrafish embryo toxicity assays are recommended preclinically to rule out mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.